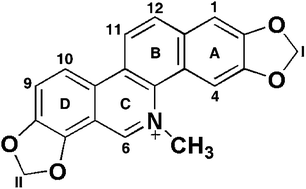Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties
RSC Advances Pub Date: 2014-10-03 DOI: 10.1039/C4RA06456A
Abstract
Sanguinarine is a benzophenanthridine plant alkaloid with remarkable therapeutic utility. It undergoes photochemical changes and also forms strong complexes with nucleic acids, the latter being considered to be one of the important determinant for its therapeutic action, particularly the anticancer activity. This review highlights the photochemical aspects of sanguinarine and its binding properties to various structural forms of DNA and RNA as reported from a variety of physicochemical and calorimetric studies. These properties may serve as guiding factors for the development of sanguinarine as a therapeutic agent.


Recommended Literature
- [1] Avoiding overfitting in the analysis of high-dimensional data with artificial neural networks (ANNs)
- [2] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [3] Electrophoretic deposition of TiO2 nanorods for low-temperature dye-sensitized solar cells
- [4] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [5] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [6] Chronic ciguatoxin poisoning causes emotional and cognitive dysfunctions in rats
- [7] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
- [8] Back cover
- [9] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [10] P3-type K0.33Co0.53Mn0.47O2·0.39H2O: a novel bifunctional electrode for Na-ion batteries†

Journal Name:RSC Advances
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 175696-73-8
-
CAS no.: 155535-23-2









